molecular formula C9H13ClN2 B1399569 [(2-Chloropyridin-4-yl)methyl](ethyl)methylamine CAS No. 1249885-55-9

[(2-Chloropyridin-4-yl)methyl](ethyl)methylamine

Cat. No. B1399569
CAS RN: 1249885-55-9
M. Wt: 184.66 g/mol
InChI Key: OBGYDHNSCCMJPH-UHFFFAOYSA-N
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Description

“(2-Chloropyridin-4-yl)methylmethylamine” is a chemical compound with the molecular formula C9H13ClN2 . It is also known by other names such as “2-chloropyridin-4-yl methyl methyl amine”, “1-2-chloropyridin-4-yl-n-methylmethanamine”, and “2-chloro-4-methylamino methyl pyridine” among others .


Molecular Structure Analysis

The molecular structure of “(2-Chloropyridin-4-yl)methylmethylamine” consists of a pyridine ring substituted with a chlorine atom and a methylamine group . The molecular weight of this compound is 184.66 g/mol.

Scientific Research Applications

Synthesis in Insecticide Production

A key application of compounds related to (2-Chloropyridin-4-yl)methylmethylamine is in the synthesis of insecticides. For instance, the selective hydrogenation of 2-chloro-5-cyanopyridine, closely related to the compound , was used to synthesize (6-chloropyridin-3-yl)methylamine, a crucial intermediate in neo-nicotinoid insecticides (Tanaka, Nagasawa, Kasuga, Sakamura, Takuma, & Iwatani, 1999). Additionally, the synthesis, crystal structure, and insecticidal activity of O-(E)-1-{1-[(6-chloropyridin-3-yl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethyleneamino-O-ethyl-O-phenylphosphorothioate, a related compound, were explored, emphasizing its good insecticidal properties (Shi, Zhu, & Song, 2008).

Pharmaceutical Synthesis

In pharmaceutical research, similar compounds have been synthesized and evaluated for various activities. For example, a novel class of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, which share structural similarities with (2-Chloropyridin-4-yl)methylmethylamine, was synthesized and evaluated for its binding affinity at sigma receptors, showing potential in developing therapeutic agents (de Costa, Radesca, Di Paolo, & Bowen, 1992).

Analytical Chemistry

In analytical chemistry, the determination of related substances in pharmaceuticals like betahistine hydrochloride tablets involved analyzing compounds like N-methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride, which is structurally akin to (2-Chloropyridin-4-yl)methylmethylamine (Ron, 2015).

Chemical Synthesis

The compound and its analogs have been used in various chemical synthesis processes. For instance, the synthesis of 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide was conducted using related chemical intermediates (Ovonramwen, Owolabi, & Falodun, 2021). Moreover, the synthesis of pyrrolo[2,3-d]pyrimidine derivatives by amine oxide rearrangement involved the use of N-methyl(or ethyl)amino-1,3-dimethyluracils, showcasing the versatility of these compounds in organic synthesis (Majumdar, Biswas, & Mukhopadhyay, 2005).

Safety and Hazards

“(2-Chloropyridin-4-yl)methylmethylamine” is considered hazardous. It can cause severe skin burns and eye damage. Inhalation can lead to respiratory irritation. In case of exposure, immediate medical attention is required .

properties

IUPAC Name

N-[(2-chloropyridin-4-yl)methyl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-3-12(2)7-8-4-5-11-9(10)6-8/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGYDHNSCCMJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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